4-(3-AMINOBENZOYLOXY)PHENYL 3-AMINOBENZOATE
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Overview
Description
4-(3-Aminobenzoyloxy)phenyl 3-aminobenzoate is an organic compound with the molecular formula C20H16N2O4 and a molecular weight of 348.35 g/mol This compound is characterized by the presence of two aminobenzoate groups attached to a phenyl ring through ester linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminobenzoyloxy)phenyl 3-aminobenzoate typically involves the esterification of 3-aminobenzoic acid with 4-hydroxybenzoic acid derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminobenzoyloxy)phenyl 3-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the ester linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amines, and substituted esters .
Scientific Research Applications
4-(3-Aminobenzoyloxy)phenyl 3-aminobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a biochemical probe and in drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(3-aminobenzoyloxy)phenyl 3-aminobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminobenzoyloxy)phenyl 4-aminobenzoate (p-BABB): This compound has a similar structure but differs in the position of the aminobenzoate groups.
4-(4-Aminobenzoyloxy)phenyl 3-aminobenzoate: Another isomer with different substitution patterns.
Uniqueness
4-(3-Aminobenzoyloxy)phenyl 3-aminobenzoate is unique due to its specific ester linkages and the presence of two aminobenzoate groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(3-aminobenzoyl)oxyphenyl] 3-aminobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c21-15-5-1-3-13(11-15)19(23)25-17-7-9-18(10-8-17)26-20(24)14-4-2-6-16(22)12-14/h1-12H,21-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLROFZGOINZDQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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